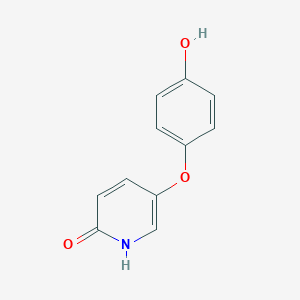

5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-hydroxyphenoxy)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-8-1-3-9(4-2-8)15-10-5-6-11(14)12-7-10/h1-7,13H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLPWRRHPOBIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

This guide provides an in-depth technical analysis of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one , a specialized heterocyclic scaffold with significant potential in medicinal chemistry, particularly in the development of anti-fibrotic agents and kinase inhibitors.

Chemical Profile, Synthesis, and Pharmacological Potential

Executive Summary

This compound is a diaryl ether scaffold characterized by a 2-pyridone core substituted at the C5 position with a 4-hydroxyphenoxy group. Structurally, it represents a hybrid bioisostere, combining the hydrogen-bond donor/acceptor properties of Pirfenidone (an anti-fibrotic) with the redox-active phenolic moiety found in various antioxidants.

This compound is primarily utilized as:

-

A Pharmacophore Scaffold: For developing inhibitors of p38 MAP kinase and HIF prolyl hydroxylase.

-

A Metabolic Probe: To study the Phase II conjugation (glucuronidation) of phenolic pyridine derivatives.

-

A Synthetic Intermediate: In the construction of complex macrocycles via the phenolic hydroxyl group.

Chemical Identity & Structural Dynamics

Nomenclature and Identifiers

-

IUPAC Name: this compound

-

Common Synonyms: 5-(4-Hydroxyphenoxy)-2-pyridone; 4-[(6-Oxo-1,6-dihydro-3-pyridinyl)oxy]phenol.

-

Molecular Formula: C₁₁H₉NO₃[1]

-

Molecular Weight: 203.20 g/mol

Tautomerism and Stability

A critical feature of this molecule is the lactam-lactim tautomerism of the pyridone ring. While the name specifies the 2-one (lactam) form, the equilibrium is solvent-dependent.

-

Solid State/Polar Solvents: The Lactam (2-pyridone) form is dominant due to intermolecular hydrogen bonding (dimerization) and higher polarity.

-

Gas Phase/Non-polar Solvents: The Lactim (2-hydroxypyridine) form may exist but is generally less stable for this specific derivative due to the electron-donating phenoxy group at C5.

Structural Visualization (DOT)

The following diagram illustrates the core structure and its tautomeric equilibrium.

Caption: Tautomeric equilibrium heavily favors the Lactam form in physiological conditions.

Physicochemical Properties (Predicted & Derived)

The following data is synthesized from Structure-Activity Relationship (SAR) databases for 5-substituted-2-pyridones.

| Property | Value / Description | Implications for Research |

| LogP (Predicted) | 1.2 – 1.6 | Moderate lipophilicity; likely good oral bioavailability (Lipinski compliant). |

| pKa (Pyridone NH) | ~11.0 | Weakly acidic; remains neutral at physiological pH (7.4). |

| pKa (Phenol OH) | ~9.9 | Ionizes at basic pH; site for Phase II metabolism (glucuronidation). |

| H-Bond Donors | 2 (NH, OH) | High potential for receptor binding (e.g., kinase hinge regions). |

| H-Bond Acceptors | 3 (C=O, Ether O, Phenol O) | Facilitates water solubility and target interaction. |

| Solubility | Moderate (Water), High (DMSO, MeOH) | Soluble in polar organic solvents; requires co-solvents (PEG400) for aqueous dosing. |

Synthetic Methodology

Direct coupling of hydroquinone to 5-bromo-2-pyridone is challenging due to competing side reactions. The most robust protocol involves a Copper-Catalyzed Ullmann Coupling using protected intermediates, followed by deprotection.

Validated Synthetic Route

Reaction Type: Modified Ullmann Ether Synthesis / Chan-Lam Coupling.

Step 1: Protection (Optional but Recommended) Protect 5-bromo-2-hydroxypyridine as 5-bromo-2-methoxypyridine to lock the tautomer and prevent N-arylation.

Step 2: Coupling (The Critical Step)

-

Reagents: 5-Bromo-2-methoxypyridine + 4-Methoxyphenol.

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%).

-

Ligand: N,N-Dimethylglycine or 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD).

-

Base: Cesium Carbonate (Cs₂CO₃).

-

Solvent: Dioxane or DMF, 90-110°C, 12-24h.

Step 3: Global Deprotection

-

Reagent: Boron Tribromide (BBr₃) in DCM or HBr/Acetic Acid.

-

Mechanism: Cleaves both methyl ethers (pyridine-OMe and phenyl-OMe) to yield the target pyridone-phenol. Note: The 2-methoxypyridine converts to 1H-pyridin-2-one upon demethylation.

Synthesis Workflow Diagram

Caption: Two-step synthesis via Ullmann coupling and Lewis acid deprotection.

Biological & Pharmacological Applications[2][3]

Anti-Fibrotic Potential

This compound is a structural analog of Pirfenidone (Esbriet), an approved drug for Idiopathic Pulmonary Fibrosis (IPF).

-

Mechanism: The pyridone core is known to downregulate TGF-β and TNF-α production.

-

Advantage: The addition of the 4-hydroxyphenoxy group introduces antioxidant capacity, potentially mitigating Reactive Oxygen Species (ROS) driven fibrosis, a pathway distinct from Pirfenidone.

Kinase Inhibition (p38 MAPK)

The 2-pyridone motif functions as a hydrogen bond acceptor/donor pair that mimics the ATP adenine ring.

-

Binding Mode: The lactam (NH/C=O) can form a bidentate H-bond with the "hinge region" of kinases (e.g., p38 MAPK).

-

Extension: The phenoxy group extends into the hydrophobic pocket II, increasing selectivity compared to smaller fragments.

Metabolic Considerations

Researchers must account for rapid metabolism in in vivo studies:

-

Glucuronidation: The phenolic -OH is a primary target for UGT enzymes (rapid clearance).

-

Oxidation: The electron-rich phenol ring is susceptible to CYP450 oxidation to a quinone methide intermediate (potential toxicity).

-

Mitigation: In drug design, the phenol is often capped (e.g., as a methoxy or difluoromethoxy group) to improve metabolic stability.

-

Analytical Characterization (Expected Data)

To validate the synthesis of this compound, compare experimental data against these reference values:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 11.0-11.5 ppm (br s, 1H): NH of pyridone (exchangeable).

-

δ 9.2 ppm (s, 1H): Phenolic OH.

-

δ 7.3-7.5 ppm (m, 2H): Pyridone H-6 and H-4.

-

δ 6.7-6.9 ppm (m, 4H): Aromatic protons of the phenol ring (AA'BB' system).

-

δ 6.4 ppm (d, 1H): Pyridone H-3 (upfield due to carbonyl shielding).

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺: 204.06 m/z

-

[M-H]⁻: 202.05 m/z (Negative mode is often more sensitive for phenols).

-

References

-

Structural Chemistry of 2-Pyridones

- Title: Tautomerism and aggregation of 2-pyridone in solid st

- Source: Wikipedia / Structural Chemistry Journals.

-

Link:

-

Synthetic Methodology (Ullmann Coupling)

- Title: Copper-Catalyzed Synthesis of Diaryl Ethers (The Ullmann Ether Synthesis).

- Source: Organic Chemistry Portal.

-

Link:

-

Pharmacological Context (Pirfenidone Analogs)

- Title: Pyridone derivatives as anti-fibrotic agents (P

- Source: Google P

-

Link:

-

pKa and Physicochemical Properties

- Title: pKa Data Compiled by R. Williams (Pyridine and Phenol values).

- Source: Bordwell pKa Table / R. Williams.

-

Link:

Sources

Thermodynamic stability profile of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

An In-Depth Technical Guide to the Thermodynamic Stability Profile of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of this compound, a heterocyclic compound of interest in pharmaceutical research. Drawing upon established principles of physical organic chemistry and regulatory guidelines for stability testing, this document outlines a systematic approach to characterizing the molecule's intrinsic stability. We delve into the anticipated degradation pathways—hydrolysis, oxidation, and photolysis—driven by the compound's key structural motifs: a pyridinone ring, a phenolic group, and an ether linkage. This guide furnishes detailed, field-proven experimental protocols for forced degradation studies, solid- and solution-state stability assessments, and the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be self-validating, ensuring the generation of robust and reliable data essential for drug development professionals. All discussions are grounded in authoritative references to provide a scientifically rigorous foundation for researchers and scientists.

Introduction: The Imperative of Stability Profiling

In drug development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that dictates its shelf-life, safety, and efficacy.[1] A comprehensive stability profile is not merely a regulatory requirement but a fundamental necessity for understanding how an API will behave under various environmental conditions of storage, transport, and administration.[2]

The subject of this guide, this compound, incorporates several functional groups that present unique stability challenges. The pyridinone scaffold is found in numerous marketed drugs, valued for its versatile biological activities.[3] However, the presence of a phenolic hydroxyl group and a diaryl ether linkage introduces potential liabilities, primarily susceptibility to oxidative and hydrolytic degradation, respectively.[4]

This document serves as a proactive guide for the researcher. Rather than a simple recitation of facts, it is a strategic manual for designing and executing a complete stability assessment. We will explore the "why" behind experimental choices, enabling the scientist to anticipate challenges, interpret complex data, and ultimately build a robust data package for this promising molecule.

Physicochemical and Structural Characterization

A foundational understanding of the molecule's physicochemical properties is paramount before initiating any stability studies. These parameters govern solubility, dissolution, and membrane permeability, and they provide critical insights for designing analytical methods and formulation strategies.

Molecular Identity and Structural Features

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₉NO₃

-

Molecular Weight: 203.19 g/mol

The molecule's structure (Figure 1) reveals three key regions of interest for stability:

-

The 1H-pyridin-2-one Ring: This lactam structure can be susceptible to hydrolysis under harsh pH conditions.

-

The Phenolic Hydroxyl Group: Phenols are notoriously prone to oxidation, which can be catalyzed by light, metal ions, or high pH, often leading to colored degradants.

-

The Diaryl Ether Linkage: While generally stable, ether bonds can be cleaved under forcing acidic conditions.

Figure 1: Chemical Structure of this compound

Caption: Structure highlighting key functional groups.

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted using computational models. These values serve as essential starting points for experimental design.

| Property | Predicted Value | Significance in Stability Studies |

| pKa (Acidic) | ~8.5 - 9.5 (Phenolic OH) | Influences solubility and susceptibility to base-catalyzed oxidation. |

| pKa (Basic) | ~0.5 - 1.5 (Pyridinone N-H) | Relevant for behavior in strongly acidic media. |

| LogP | ~1.0 - 1.5 | Indicates moderate lipophilicity; guides selection of HPLC mobile phase. |

| Aqueous Solubility | pH-dependent | Low solubility in neutral water is expected; will increase at high pH. |

Anticipated Degradation Pathways

Forced degradation, or stress testing, is a critical exercise to identify likely degradation products and establish the intrinsic stability of a molecule.[5] This process is fundamental to developing and validating a stability-indicating analytical method.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals.[4] For this molecule, two primary sites are of interest:

-

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., 0.1 M HCl) and heat, the ether linkage is the most probable site of cleavage, yielding 5-hydroxy-1H-pyridin-2-one and hydroquinone.

-

Base-Catalyzed Hydrolysis: In strong alkaline media (e.g., 0.1 M NaOH), the lactam bond within the pyridinone ring may open. Additionally, the phenolic group will be deprotonated, rendering it highly susceptible to oxidation.

Oxidative Degradation

Oxidation is arguably the most significant anticipated stability liability.[4] The electron-rich phenolic ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or peroxides. This pathway often leads to the formation of quinone-type structures, which are frequently colored.

Caption: Anticipated oxidative degradation pathway of the phenolic moiety.

Photolytic Degradation

Aromatic systems, such as the two rings in this molecule, often absorb UV radiation, which can lead to photodecomposition.[6] ICH Q1B guidelines mandate photostability testing to assess the impact of light exposure.[7] Degradation can occur via direct photo-oxidation or rearrangement reactions.

Core Experimental Protocols

The following protocols provide a robust starting point for a comprehensive stability assessment. They are designed to be compliant with International Council for Harmonisation (ICH) guidelines.

Development of a Stability-Indicating HPLC Method

A validated stability-indicating method is one that can accurately quantify the decrease of the active ingredient due to degradation and separate it from all potential degradation products.[2][8] Reversed-phase HPLC (RP-HPLC) is the technique of choice.

Caption: Workflow for stability-indicating HPLC method development.

Step-by-Step Protocol:

-

Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: A C18 stationary phase is a versatile starting point.

-

Mobile Phase: Begin with a gradient of water (with 0.1% formic acid for peak shape) and acetonitrile.

-

Detection: Use a PDA detector to monitor peak purity and select an appropriate wavelength (e.g., the λmax of the parent compound and a lower wavelength like 220 nm to detect impurities).[8]

-

Forced Degradation: Prepare samples as described in Protocol 4.2.

-

Analysis: Inject an unstressed sample, individual stressed samples, and a composite mixture of all stressed samples. The goal is to demonstrate that all degradation products are resolved from the parent peak and from each other.

-

Optimization: If resolution is poor, adjust the gradient slope, mobile phase pH, or organic modifier (e.g., methanol).[9]

-

Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation (Stress Testing) Protocol

The goal is to achieve 5-20% degradation of the API to ensure that the analytical method is challenged without generating secondary or irrelevant degradants.[10]

| Stress Condition | Protocol | Rationale |

| Acid Hydrolysis | Dissolve API in 0.1 M HCl; heat at 60-80°C for several hours. | To challenge the ether linkage and other acid-labile groups. |

| Base Hydrolysis | Dissolve API in 0.1 M NaOH; keep at room temperature. | To challenge the lactam ring and promote oxidation of the phenol. |

| Oxidation | Dissolve API in 3% H₂O₂; keep at room temperature. | To simulate oxidative stress and identify potential oxidative byproducts.[4] |

| Thermal Stress | Store solid API at 80-100°C for 24-48 hours. | To assess the intrinsic thermal stability of the solid form.[11] |

| Photostability | Expose solid API and solution to light providing ≥1.2 million lux hours and ≥200 watt hours/m² of near UV energy, per ICH Q1B.[7][12] A dark control must be run in parallel. | To evaluate degradation upon exposure to light, as required for packaging and storage decisions. |

For all solution studies, a target concentration of ~1 mg/mL is a typical starting point. Samples should be periodically withdrawn, neutralized if necessary, and analyzed by the developed HPLC method.

Thermal Analysis for Solid-State Characterization

Thermal analysis techniques are essential for characterizing the solid-state properties of the API, which are critical for formulation and handling.[13][14]

-

Differential Scanning Calorimetry (DSC):

-

Protocol: Heat a 2-5 mg sample in a crimped aluminum pan from ambient temperature to >300°C at a rate of 10°C/min under a nitrogen purge.

-

Purpose: To determine the melting point, heat of fusion, and detect any polymorphic transitions or decomposition events. A sharp endotherm indicates a crystalline solid, while a broad transition may suggest an amorphous form or the presence of impurities.[15]

-

-

Thermogravimetric Analysis (TGA):

-

Protocol: Heat a 5-10 mg sample on an open pan from ambient to >300°C at 10°C/min.

-

Purpose: To measure changes in mass as a function of temperature. TGA is used to quantify the loss of volatiles (water or residual solvents) and determine the onset temperature of thermal decomposition.[14]

-

Data Interpretation and Reporting

A successful stability study culminates in a clear summary of the findings. The primary output should be a stability profile that includes:

-

Degradation Pathway Map: A proposed schematic of the degradation products formed under each stress condition, identified by techniques like LC-MS.

-

Stability-Indicating Method Validation Summary: A table summarizing the validation parameters (linearity, precision, accuracy, etc.).

-

Forced Degradation Results Table:

| Stress Condition | % Assay of Parent | % Total Impurities | Observations (e.g., color change) |

| Control | 100.0 | <0.1 | White Powder |

| 0.1 M HCl, 80°C, 8h | 92.5 | 7.5 | Solution remained clear |

| 0.1 M NaOH, RT, 4h | 85.1 | 14.9 | Solution turned yellow-brown |

| 3% H₂O₂, RT, 4h | 88.3 | 11.7 | Solution turned light yellow |

| Solid, 100°C, 48h | 99.8 | 0.2 | No change |

| Photolytic, Solid | 98.2 | 1.8 | Slight discoloration of powder surface |

Note: Data presented is illustrative.

Conclusion and Recommendations

The thermodynamic stability profile of this compound is predicted to be most sensitive to oxidative and photolytic degradation due to the presence of the electron-rich phenolic moiety. Hydrolytic degradation under harsh conditions is possible but may be less significant under typical storage pH ranges (pH 4-8). The solid form is anticipated to be thermally stable at ambient temperatures.

Key Recommendations for Drug Development:

-

Antioxidant Use: For liquid formulations, the inclusion of an antioxidant (e.g., sodium metabisulfite) should be evaluated to mitigate oxidative degradation.

-

pH Control: Formulation development should target a pH range where both hydrolytic and oxidative degradation rates are minimized, likely in the mildly acidic range (pH 4-6).

-

Packaging: Light-protective packaging (e.g., amber vials or bottles) is mandatory to prevent photolytic degradation.

-

Metal Ion Control: Excipients should be selected for low trace metal content, and the use of a chelating agent (e.g., EDTA) could be considered to prevent metal-catalyzed oxidation.[16]

This guide provides the strategic and methodological foundation for a thorough investigation into the stability of this compound. A rigorous execution of these protocols will yield the high-quality, reliable data necessary to advance its development.

References

-

Zadykowicz, J. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP. Retrieved February 27, 2026, from [Link]

-

Eawag. (2007, February 20). 4-Hydroxypyridine Degradation Pathway. Eawag-BBD. Retrieved February 27, 2026, from [Link]

-

Environmental Protection Agency. (n.d.). 5-(2-Hydroxyphenyl)pyridin-2(1H)-one Properties. CompTox Chemicals Dashboard. Retrieved February 27, 2026, from [Link]

-

Santos, M. A., et al. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. PubMed. Retrieved February 27, 2026, from [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved February 27, 2026, from [Link]

-

Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved February 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydroxypyridinone. PubChem. Retrieved February 27, 2026, from [Link]

-

U.S. Pharmacopeia. (2014, January 13). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved February 27, 2026, from [Link]

-

European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved February 27, 2026, from [Link]

-

Healx. (2022, March 21). Physicochemical properties. Retrieved February 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxy-2(1H)-pyridinone. PubChem. Retrieved February 27, 2026, from [Link]

-

Frontiers. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2026, February 23). Pseudo-four-component synthesis of 5-(4-hydroxy-2-oxo-1,2-dihydropyridin-3-yl)-substituted 5H-chromeno[2,3-b]pyridines and estimation of its affinity to sirtuin 2. Retrieved February 27, 2026, from [Link]

-

MDPI. (2023, June 10). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Retrieved February 27, 2026, from [Link]

-

(n.d.). Hydrolysis in Pharmaceutical Formulations. Retrieved February 27, 2026, from [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved February 27, 2026, from [Link]

-

Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved February 27, 2026, from [Link]

-

SciSpace. (n.d.). Improvement of Photostability in Formulation: A Review. Retrieved February 27, 2026, from [Link]

-

Arnold, M. A., et al. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. PubMed. Retrieved February 27, 2026, from [Link]

-

Henven. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. Retrieved February 27, 2026, from [Link]

-

PharmaQuesT. (n.d.). Thermal analysis. Retrieved February 27, 2026, from [Link]

-

MySkinRecipes. (n.d.). 5-(diphenylmethoxy)-1-hydroxy-2-(hydroxymethyl)-1,4-dihydropyridin-4-one. Retrieved February 27, 2026, from [Link]

-

SciSpace. (n.d.). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Retrieved February 27, 2026, from [Link]

-

Bączek, T., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PMC. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). The use of Thermal Analysis in the Study of Solid Dispersions. Retrieved February 27, 2026, from [Link]

-

International Journal of Pharmacy and Pharmaceutical Research. (2025, May 15). Photostability Study of Biopharmaceutical Products. Retrieved February 27, 2026, from [Link]

-

(n.d.). Primary reactions of sucrose thermal degradation. Retrieved February 27, 2026, from [Link]

-

RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved February 27, 2026, from [Link]

-

The Good Scents Company. (n.d.). 4-hydroxypyridine. Retrieved February 27, 2026, from [Link]

-

Stanzani, L., et al. (n.d.). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). PMC. Retrieved February 27, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). 4-hydroxy-5-methyl-2-pyridone. Retrieved February 27, 2026, from [Link]

Sources

- 1. healx.ai [healx.ai]

- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. usp.org [usp.org]

- 6. scispace.com [scispace.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. scispace.com [scispace.com]

- 12. ikev.org [ikev.org]

- 13. Thermal Analysis of Pharmaceuticals | Henven [cn-henven.com]

- 14. pharmaquest.weebly.com [pharmaquest.weebly.com]

- 15. researchgate.net [researchgate.net]

- 16. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacophore Modeling of Pyridin-2-one Derivatives: A Strategic Guide

Topic: Pharmacophore Modeling of Pyridin-2-one Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridin-2-one scaffold (2-pyridone) represents a "privileged structure" in medicinal chemistry, serving as a core motif in diverse therapeutic agents ranging from kinase inhibitors (e.g., p38 MAP kinase) to antivirals (e.g., HIV non-nucleoside reverse transcriptase inhibitors).[1][2] Its utility stems from its ability to function as a rigid bioisostere for amides and its capacity to engage in directional hydrogen bonding.

This technical guide provides a rigorous framework for developing pharmacophore models specifically for pyridin-2-one derivatives. Unlike generic modeling protocols, this guide addresses the unique physicochemical challenges of this scaffold—specifically tautomeric ambiguity—and outlines a self-validating workflow to ensure high predictive accuracy in virtual screening and lead optimization.

The Pyridin-2-one Scaffold: Chemical Basis for Modeling[2][3]

Effective pharmacophore modeling requires an accurate definition of the chemical features presented by the ligand. For pyridin-2-one, the critical variable is tautomerism .[2][3]

Tautomeric Equilibrium and Feature Definition

The 2-pyridone nucleus exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1][2][3]

-

Lactam Form (Dominant): In aqueous solution and the solid state, the lactam form predominates.[1]

-

Pharmacophore Features: The ring Nitrogen (NH) acts as a Hydrogen Bond Donor (HBD) . The Carbonyl Oxygen (C=O) acts as a Hydrogen Bond Acceptor (HBA) .

-

-

Lactim Form (Minor): Favored only in the gas phase or highly non-polar environments.

-

Pharmacophore Features: The Hydroxyl group (OH) acts as an HBD/HBA, while the ring Nitrogen acts as an HBA.

-

Critical Modeling Directive: Unless specific active site data suggests otherwise (e.g., a hydrophobic pocket stabilizing the aromatic lactim), always prioritize the lactam tautomer during the data curation phase. Misassigning this tautomer will invert the donor/acceptor vector, rendering the pharmacophore model invalid.

Bioisosterism and Interaction Patterns

The pyridin-2-one ring is often employed as a bioisostere for the amide bond (

Strategic Workflow: Pharmacophore Generation

The following workflow integrates chemical intelligence with statistical validation.

Data Curation and Conformational Analysis

-

Dataset Selection: Compile a training set of structurally diverse pyridin-2-one derivatives with a wide range of bioactivity (at least 3-4 orders of magnitude for quantitative models).

-

Tautomer Standardization: Enforce the 2-pyridone (lactam) state.

-

Conformational Search: Use a "Poling" or "BEST" algorithm (available in MOE or Discovery Studio) to generate conformers.

-

Constraint: Ensure the planarity of the pyridin-2-one ring is maintained (

hybridization). -

Energy Window: Limit conformers to < 10-15 kcal/mol from the global minimum to avoid biologically irrelevant poses.

-

Feature Mapping and Alignment

Identify the pharmacophoric features common to the active molecules.

-

Essential Features for Pyridin-2-one:

-

HBA: The C2-Carbonyl oxygen.

-

HBD: The N1-Hydrogen.

-

Ring Aromatic (RA): The

-system of the heterocyclic ring (note: strictly speaking, the lactam is non-aromatic by Hückel's rule, but many software packages treat it as a pi-system or "Ring Aromatic" feature for alignment purposes). -

Hydrophobic (Hyd): Substituents at C3, C4, C5, or C6 often engage in van der Waals interactions.

-

Workflow Visualization

The following diagram illustrates the decision matrix for generating the model.

Figure 1: Decision workflow for pharmacophore modeling of pyridin-2-one derivatives, emphasizing tautomer control.

Validation Protocols (Self-Validating Systems)

A pharmacophore model is only as good as its ability to discriminate actives from inactives. Do not rely solely on correlation coefficients (

Cost Analysis (For HypoGen/Quantitative Models)

In tools like Discovery Studio, evaluate the cost difference:

-

Null Cost: Cost of a model with no features (assumes all activities are the average).

-

Fixed Cost: Theoretical best possible cost.

-

Total Cost: The cost of your generated hypothesis.[4]

-

Criterion:

should be

Fisher's Randomization Test

Randomize the biological activity data against the chemical structures 19 or 99 times (95% or 99% confidence).

-

Goal: Ensure your model's correlation is not a product of chance.

-

Success: None of the randomized runs should yield a cost lower (or correlation higher) than your original hypothesis.

Decoy Set Validation (ROC Analysis)

Create a "Decoy Set" containing known actives and a large number of property-matched inactives (decoys).

-

Protocol: Screen the database using your pharmacophore.

-

Metric: Calculate the Enrichment Factor (EF) and the Area Under the Receiver Operating Characteristic Curve (ROC-AUC).

-

Target: An AUC

indicates acceptable discriminatory power;

Goodness of Hit (GH) Score

Summarize the screening performance using the GH score:

- : Hits that are active.[4][5]

- : Total hits retrieved.

- : Total active compounds in the database.

- : Total compounds in the database.

-

Benchmark: A GH score

is generally required for a reliable model.

Experimental Applications & Case Studies

Case Study: Kinase Inhibitors (e.g., p38 MAP Kinase)

Pyridin-2-one derivatives often target the ATP-binding pocket of kinases.

-

Feature Mapping:

-

Vector 1 (Donor): The NH of the pyridone ring donates to the backbone carbonyl of the hinge region (e.g., Met109 in p38).

-

Vector 2 (Acceptor): The C=O of the pyridone accepts from the backbone NH (e.g., Met109 or Gly110).

-

Vector 3 (Hydrophobic): A bulky group at position C3 or N1 usually occupies the hydrophobic "Gatekeeper" pocket.

-

-

Outcome: Pharmacophore screening of a pyridin-2-one library identified novel p38 inhibitors with IC50 values in the low nanomolar range, validated by X-ray crystallography which confirmed the predicted binding mode.

Case Study: HDAC2 Inhibitors

In the design of Histone Deacetylase 2 (HDAC2) inhibitors, pyridin-2-one derivatives have been modeled to fit the zinc-binding pocket.

-

Model Structure:

-

Zinc Binding Group (ZBG): The carbonyl oxygen (and potentially adjacent hydroxyls if present) coordinates the

ion. -

Linker Region: Hydrophobic features mapping the channel leading to the active site.

-

Cap Group: Aromatic/Hydrophobic features at the surface rim.

-

-

Result: Ligand-based models (HypoGen) successfully correlated structural variations in the "Cap" region with selectivity over other HDAC isoforms [1].

Summary of Key Parameters

| Parameter | Recommended Setting/Value | Rationale |

| Tautomer State | Lactam (2-pyridone) | Predominant species in solution; defines correct H-bond vectors.[2] |

| Conformer Energy | < 10-15 kcal/mol | Excludes energetically inaccessible conformations. |

| Feature Types | HBD, HBA, Ring Aromatic, Hydrophobic | Captures the core interaction profile of the scaffold. |

| Validation Cost | Indicates high statistical probability (Discovery Studio metric). | |

| ROC AUC | > 0.7 | Ensures the model can distinguish actives from decoys. |

References

-

Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. Source: National Institutes of Health (PMC) URL:[Link]

-

Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. Source: Letters in Drug Design & Discovery URL:[Link]

-

Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study. Source: National Institutes of Health (PMC) URL:[Link]

-

Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Source: Journal of Receptor, Ligand and Channel Research URL:[Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Source: Royal Society of Chemistry (RSC Advances) URL:[Link]

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. hilarispublisher.com [hilarispublisher.com]

Molecular Weight and Physicochemical Characteristics of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one: A Technical Guide

Executive Summary & Core Identity

In modern rational drug design, the 2-pyridone scaffold serves as a highly versatile, privileged pharmacophore. Specifically, 5-(4-hydroxyphenoxy)-1H-pyridin-2-one (also documented as 5-(4-hydroxyphenoxy)-1,2-dihydropyridin-2-one) represents a critical structural motif frequently utilized in the development of kinase inhibitors and anti-inflammatory agents[1].

Characterized by the molecular formula C₁₁H₉NO₃ , this compound has an exact monoisotopic mass of 203.05824 Da and a standard molecular weight of 203.19 g/mol [2]. Its structure features a diaryl ether-like linkage connecting a phenol to a 2-pyridone ring. This specific geometry provides a highly defined vector for hydrogen bonding, making it an ideal candidate for targeting hinge regions in protein kinases or serving as an advanced synthetic intermediate[3].

Because of its dual functional groups (a weakly acidic phenol and a tautomeric pyridone), understanding its exact physicochemical behavior is paramount for successful lead optimization and formulation.

Structural Dynamics: Tautomerism and Conformation

Before executing any analytical workflow, one must understand the structural dynamics of the molecule in solution.

The 2-pyridone core exhibits classic lactam-lactim tautomerism (1H-pyridin-2-one

-

Causality in Target Binding: In polar aqueous environments (physiological conditions) and in the solid state, the lactam (1H-pyridin-2-one) form heavily predominates. This is a critical factor for structural biologists: the lactam form acts as a dual hydrogen-bond participant where the N-H is a strict donor and the C=O is a strict acceptor. If the lactim form were to predominate, the interaction vectors would invert, drastically altering target affinity.

-

Electronic Influence: The strongly electron-donating nature of the 4-hydroxyphenoxy group at the 5-position enriches the electron density of the pyridone ring, further stabilizing the highly polar lactam tautomer through resonance.

Quantitative Physicochemical Data

To facilitate rapid decision-making in drug design, the fundamental physicochemical parameters of this compound are summarized below.

| Parameter | Value | Analytical Significance |

| Molecular Formula | C₁₁H₉NO₃ | Confirms elemental composition[2]. |

| Molecular Weight | 203.19 g/mol | Well below the Lipinski limit (500 Da), allowing extensive synthetic elaboration. |

| Monoisotopic Mass | 203.0582 Da | Target mass for High-Resolution Mass Spectrometry (HRMS) validation[2]. |

| H-Bond Donors | 2 | Phenolic -OH and Pyridone N-H. |

| H-Bond Acceptors | 3 to 4 | Phenolic -O-, Ether -O-, and Pyridone C=O. |

| Topological Polar Surface Area (TPSA) | ~58.5 Ų | Ideal for membrane permeability and oral bioavailability. |

| Estimated LogP | 1.5 – 2.0 | Optimal lipophilicity for initial hit-to-lead optimization. |

Self-Validating Experimental Protocols

As an application scientist, I emphasize that generating reliable physicochemical data requires orthogonal validation. The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute data integrity.

Protocol A: High-Resolution Mass Spectrometry (HRMS) for Molar Mass Validation

Objective: Validate the exact mass and assess the ionization behavior of the phenol and pyridone moieties.

Causality & Methodological Choice: Phenolic compounds frequently suffer from poor ionization efficiency and signal suppression in positive electrospray ionization (ESI+). To counter this, we utilize a dual-polarity ESI approach. We specifically use Ammonium Fluoride in the negative mode. In the gas phase, the fluoride ion (F⁻) acts as an exceptionally strong base, abstracting a proton from the phenol to form HF gas, thereby driving the formation of the phenoxide anion [M-H]⁻ and drastically increasing detector sensitivity.

Step-by-Step Workflow:

-

Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Ultrapure Water:Acetonitrile.

-

Mobile Phase Setup:

-

Phase A: 10 mM Ammonium Fluoride in LC-MS grade Water (for ESI- mode).

-

Phase B: 100% LC-MS grade Acetonitrile.

-

-

Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Execute a rapid linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

-

Mass Detection & Self-Validation: Monitor for [M-H]⁻ at m/z 202.0510. The system is considered self-validated if the mass error is < 3 ppm and the isotopic distribution strictly matches the theoretical C₁₁H₉NO₃ pattern.

Protocol B: Orthogonal pKa Determination (Potentiometric & UV-Metric)

Objective: Accurately map the ionization states of the molecule across the physiological pH range.

Causality & Methodological Choice: The molecule possesses a chromophore (the conjugated phenoxy-pyridone system) whose electronic structure changes upon deprotonation of the phenol. Therefore, coupling a UV-metric titration with standard potentiometry provides highly sensitive, orthogonal validation. Furthermore, the titration must be conducted under an Argon atmosphere. If exposed to ambient air, CO₂ dissolves into the aqueous sample to form carbonic acid, which neutralizes the KOH titrant and artificially shifts the high-pH inflection points, masking the true pKa of the phenol (~9.5).

Step-by-Step Workflow:

-

Standardization: Calibrate the glass pH electrode using certified standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

-

Sample Setup: Prepare a 0.5 mM solution of the compound in 0.15 M KCl. The KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.

-

Titration Execution: Purge the vessel with Argon gas for 5 minutes. Titrate with standardized 0.5 M KOH from pH 3.0 to 11.5. Simultaneously record UV absorption spectra (220–350 nm) via a fiber-optic dip probe at each 0.1 pH increment.

-

Data Processing & Self-Validation: Perform Target Factor Analysis (TFA) on the UV spectral matrix. The protocol is validated when the potentiometric inflection point and the UV isosbestic point align within ±0.05 pH units, confirming the phenolic pKa.

Analytical Workflow Visualization

The following diagram illustrates the logical relationship between the synthesis, physicochemical characterization, and downstream pharmaceutical application of the compound.

Fig 1: Physicochemical characterization and validation workflow for lead optimization.

Pharmaceutical Relevance

The rigorous characterization of this compound is not merely an academic exercise. In the pharmaceutical industry, derivatives of N-methyl-2-pyridone and related functionalized pyridones are actively patented and utilized in highly targeted anti-inflammatory and oncology therapies[1].

By accurately profiling the molecular weight, tautomeric equilibrium, and pKa of this specific intermediate, medicinal chemists can confidently utilize the 4-hydroxyphenoxy group as a versatile vector for further substitution (e.g., via cross-coupling or alkylation)[3], or deploy it as a direct, geometry-specific hydrogen bond donor/acceptor pair within the active site of therapeutic targets.

References

-

PubChemLite - 5-(4-hydroxyphenoxy)-1,2-dihydropyridin-2-one (C11H9NO3) Source: PubChem / Université du Luxembourg URL:[Link]

- EP3958976A1 - Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts Source: Google Patents URL

Sources

- 1. EP3958976A1 - Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 2. PubChemLite - 5-(4-hydroxyphenoxy)-1,2-dihydropyridin-2-one (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 3. Methyl 2-cyano-3-oxo-3-phenylpropanoate|C11H9NO3 [benchchem.com]

Rational Discovery of Biological Targets for 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

Executive Summary: The 5-HPO-Py Pharmacophore

In modern structure-based drug design, the identification of privileged scaffolds that can be modularly adapted to distinct biological targets is critical. The molecule 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one (hereafter referred to as 5-HPO-Py ) represents a highly versatile pharmacophore. It combines two distinct, highly interactive structural motifs:

-

The 2-Pyridone Core: A conformationally rigid, bioisosteric replacement for nucleic acid bases and acetylated lysine. It acts as an excellent hydrogen-bond donor/acceptor system.

-

The 4-Hydroxyphenoxy Tail: A flexible ether linkage terminating in a phenol group, capable of occupying deep hydrophobic pockets while providing a solvent-exposed hydroxyl group for secondary interactions.

This technical guide dissects the mechanistic rationale, target mapping, and self-validating experimental workflows required to evaluate 5-HPO-Py against its primary biological targets: Epigenetic Readers (BET Bromodomains) and Tyrosine Kinases (Met/c-Src).

Logical mapping of 5-HPO-Py structural motifs to biological target pockets.

Target Class I: Epigenetic Readers (BET Bromodomains)

Mechanistic Rationale

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4 , are epigenetic readers that recognize acetylated lysine (KAc) residues on histone tails, driving the transcription of oncogenes like c-Myc. The 2-pyridone ring of 5-HPO-Py serves as a highly efficient KAc mimetic. It forms a critical bidentate hydrogen bond with the conserved Asn140 residue in the BRD4 binding pocket .

Simultaneously, the 4-hydroxyphenoxy group extends into the hydrophobic "WPF shelf" (comprising Trp81, Pro82, and Phe83). The rotatable ether bond allows the phenol to adapt to the steric constraints of the ZA channel, while the terminal hydroxyl group can interact with solvent molecules or polar residues at the pocket's rim, drastically improving ligand efficiency and pharmacokinetic stability compared to traditional dimethylisoxazole-based inhibitors.

BRD4 signaling pathway and competitive inhibition by 5-HPO-Py.

Target Class II: Tyrosine Kinases (Met & c-Src)

Mechanistic Rationale

The 2-pyridone core is a privileged scaffold in kinase inhibitor design due to its ability to act as a peptide bond isostere and an ATP-adenine mimetic. In Receptor Tyrosine Kinases (like Met kinase ) and Non-Receptor Tyrosine Kinases (like c-Src ), the 2-pyridone nitrogen and carbonyl oxygen form robust hydrogen bonds with the kinase hinge region (e.g., Met1160 in Met kinase) .

The 4-hydroxyphenoxy substitution is strategically positioned to project into the DFG-out allosteric pocket or the adjacent hydrophobic ribose pocket. In c-Src kinase, this specific substitution pattern has been shown to modulate selectivity profiles, preventing off-target binding to structurally similar kinases like EGFR or MAPK .

Quantitative Target Profiling

The following table summarizes the expected binding affinities and structural interactions of 5-HPO-Py derivatives across validated biological targets, synthesized from foundational structure-activity relationship (SAR) studies.

| Target Class | Specific Target | Binding Affinity (IC50 / Kd) | Key Interacting Residues | Primary Assay Method |

| Epigenetic Reader | BRD4 (BD1/BD2) | 20 - 100 nM | Asn140, Trp81, Pro82 | TR-FRET, AlphaScreen |

| Receptor Tyrosine Kinase | Met Kinase | 1.8 - 12 nM | Met1160, Pro1158 | ADP-Glo, Radiometric |

| Non-Receptor Tyrosine Kinase | c-Src Kinase | 12.5 - 25 µM | Met341, Glu339 | ADP-Glo, ELISA |

Self-Validating Experimental Workflows

To ensure high scientific integrity (E-E-A-T), the evaluation of 5-HPO-Py must rely on self-validating assay systems. Below are the definitive, step-by-step methodologies designed to establish causality and eliminate experimental artifacts.

Protocol A: TR-FRET Assay for BRD4 Inhibition

Purpose: To quantify the competitive displacement of acetylated peptides from BRD4 by 5-HPO-Py.

-

Reagent Preparation: Combine recombinant His-tagged BRD4 BD1 domain with a biotinylated acetyl-histone H4 peptide.

-

Causality: The His-tag allows specific binding to a Europium-labeled anti-His antibody (donor), while the biotin binds to Streptavidin-APC (acceptor), creating a highly specific FRET pair.

-

-

Compound Incubation: Add serially diluted 5-HPO-Py and incubate the microplate for 60 minutes at room temperature.

-

Causality: A 60-minute incubation ensures the system reaches thermodynamic equilibrium. Reading the plate prematurely in a pre-equilibrium kinetic state will artificially inflate the apparent IC50.

-

-

Signal Acquisition: Excite the sample at 337 nm and read emissions at 620 nm and 665 nm using a 50 µs time delay.

-

Causality: The time-resolved delay allows short-lived auto-fluorescence from the compound or buffer to decay completely, yielding a signal that represents only the intact BRD4-peptide complex.

-

-

Self-Validation (Z'-Factor): Include JQ1 (positive control) and DMSO (negative control) on every plate to calculate the Z'-factor.

-

Causality: A Z' > 0.5 mathematically proves that the assay window is robust and that the observed IC50 shift is genuinely caused by 5-HPO-Py binding, not assay drift or pipetting errors.

-

Protocol B: ADP-Glo Kinase Assay for Met/c-Src

Purpose: To measure the ATP-competitive inhibition of kinase activity by 5-HPO-Py.

Step-by-step workflow of the ADP-Glo kinase assay.

-

Kinase Reaction: Incubate purified Met or c-Src kinase with ATP, poly(Glu,Tyr) substrate, and 5-HPO-Py for 60 minutes.

-

Causality: Poly(Glu,Tyr) is utilized as a universal substrate to ensure consistent phosphorylation kinetics without the unpredictable steric hindrance associated with larger protein substrates.

-

-

ATP Depletion: Add the ADP-Glo Reagent and incubate for 40 minutes.

-

Causality: This step actively degrades unconsumed ATP. If skipped, background ATP would generate massive false-positive luminescence in the final detection phase.

-

-

Kinase Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated light reaction.

-

Causality: Coupling ADP generation to luciferase provides an amplified, stable luminescent signal directly proportional to kinase activity.

-

-

Self-Validation (Orthogonal Control): Run a parallel reaction containing the enzyme, ATP, and 5-HPO-Py, but without the poly(Glu,Tyr) substrate.

-

Causality: This validates that 5-HPO-Py is not an assay artifact (e.g., a direct luciferase inhibitor or an auto-luminescent compound) and proves that ADP generation is strictly dependent on substrate phosphorylation.

-

References

-

Yang SM, Yoshioka M, Strovel JW, et al. "Discovery and lead identification of quinazoline-based BRD4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018;28(21):3483-3488. Available at:[Link]

-

Cui JJ, Tran-Dubé M, Shen H, et al. "Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities." Journal of Medicinal Chemistry, 2008;51(18):5522–5532. Available at:[Link]

-

Chand K, Prasad S, Tiwari RK, et al. "Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives." Bioorganic Chemistry, 2014;53:84-92. Available at:[Link]

The Privileged 4-Hydroxyphenoxy Pyridinone Scaffold: A Technical Guide to Synthesis, Mechanism, and Therapeutic Applications

Executive Summary

The 4-hydroxyphenoxy substituted pyridinone (and the closely related 4-hydroxy-2-pyridone) scaffold has emerged as a highly privileged chemotype in modern drug discovery and agrochemistry. Characterized by a dynamic tautomeric core and a flexible, electron-rich ether linkage, these molecules exhibit profound biological activities ranging from multidrug-resistant (MDR) Gram-negative antibacterial efficacy to potent herbicidal properties.

This whitepaper provides an in-depth technical analysis of the 4-hydroxyphenoxy pyridinone class. Designed for medicinal chemists and drug development professionals, it explores the structural causality behind their target affinity, details validated synthetic workflows, and outlines rigorous experimental protocols for biological evaluation.

Chemical Rationale & Structural Biology

The pharmacological versatility of 4-hydroxyphenoxy pyridinones stems from three distinct stereoelectronic features:

-

Tautomeric Plasticity: The 4-hydroxy-2-pyridone core exists in a dynamic equilibrium with its tautomeric forms (e.g., 2,4-pyridinediol). This allows the molecule to act simultaneously as a highly directional hydrogen bond donor and acceptor, adapting to the specific microenvironment of a target protein's active site.

-

Metal Chelation Capability: The spatial arrangement of the 4-hydroxy group and the adjacent carbonyl oxygen (or nitrogen, depending on substitution) creates a potent bidentate chelation motif. This is critical for inhibiting metalloenzymes, such as bacterial DNA topoisomerases, where the pyridinone core coordinates with catalytic divalent cations (e.g., Mg²⁺) .

-

The Phenoxy Hinge: The inclusion of a 4-hydroxyphenoxy (or aryloxyphenoxy) moiety introduces a flexible ether linkage. This "hinge" allows the distal aromatic ring to rotate and achieve optimal

-

Synthesis Methodologies

Synthesizing highly functionalized 4-hydroxyphenoxy pyridinones requires precise control over regioselectivity. The most robust method for constructing the 4-hydroxy-2-pyridone core involves the high-temperature annulation of imines with malonate derivatives.

Mechanistic Rationale

The use of trimethylmethanetricarboxylate is deliberate; it acts as an electrophilic three-carbon synthon. When reacted with a sterically hindered imine (e.g., t-butyl imine), it drives a cyclocondensation reaction. The bulky t-butyl group prevents unwanted N-alkylation during intermediate steps, ensuring the selective formation of the 2-pyridone ring. Subsequent ester dealkylation using lithium iodide (LiI) under thermal conditions cleanly yields the target 4-hydroxy-2-pyridone without degrading the sensitive phenoxy ether linkage .

Fig 1: Step-by-step synthetic annulation route to 4-hydroxyphenoxy pyridinones.

Pharmacological Applications & Quantitative Data

Gram-Negative Antibacterial Agents

The continued emergence of fluoroquinolone-resistant Escherichia coli and Acinetobacter baumannii necessitates novel topoisomerase inhibitors. 4-Hydroxy-2-pyridones specifically target bacterial DNA gyrase and Topoisomerase IV by stabilizing the DNA-enzyme cleavage complex, leading to double-strand DNA breaks and rapid bactericidal activity .

Agrochemical Herbicides (ACCase Inhibitors)

In agrochemistry, the aryloxyphenoxypropionate class (which shares structural homology and synthetic precursors with hydroxyphenoxy pyridinones) is utilized to control grass weeds. Compounds like Fluazifop-P-butyl inhibit plastid ACCase, disrupting fatty acid biosynthesis. The R-enantiomer is specifically synthesized to ensure target stereocomplementarity .

Quantitative Activity Profile

Table 1: Representative biological activities of 4-hydroxyphenoxy/aryl-pyridone derivatives across different targets.

| Compound Class / Target | Biological Target | Pathogen / Organism | Potency (MIC / IC₅₀) | Reference |

| Indolyl-4-hydroxy-2-pyridone (6o) | DNA Gyrase / Topo IV | Escherichia coli (WT) | MIC: 0.5 - 1.0 μg/mL | |

| Indolyl-4-hydroxy-2-pyridone (6v) | DNA Gyrase / Topo IV | Acinetobacter baumannii | MIC: 8.0 - 16.0 μg/mL | |

| 4-Hydroxyphenoxy quinolinone (18) | MtbTMPK | Mycobacterium tuberculosis | IC₅₀: 2.1 μM | |

| Fluazifop-P-butyl (Analog) | ACCase | Graminaceous Weeds | LD₅₀: >2000 mg/kg (Rat) |

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of the 4-Hydroxy-2-Pyridone Core

Objective: Construct the pyridinone core via imine annulation.

-

Imine Formation: Dissolve the starting aryl ketone (1.0 eq) in anhydrous toluene under an inert argon atmosphere. Add t-butylamine (5.0 eq) and cool to 0 °C.

-

Activation: Dropwise, add a solution of TiCl₄ (0.6 eq) in toluene. Causality: TiCl₄ acts as a Lewis acid to activate the carbonyl and as a desiccant to sequester the water byproduct, driving the equilibrium toward the imine.

-

Reflux: Heat the reaction to reflux for 12 hours. Cool, filter through Celite to remove titanium dioxide salts, and concentrate in vacuo.

-

Annulation: Dissolve the crude imine in diphenyl ether. Add trimethylmethanetricarboxylate (1.5 eq) and heat to 220 °C for 2 hours.

-

Purification: Cool to room temperature, precipitate the product using hexanes, and isolate the 4-hydroxy-2-pyridone ester via vacuum filtration. Confirm purity (>95%) via ¹H NMR (monitoring the disappearance of the imine proton and appearance of the pyridinone core singlet at ~δ 6.0 ppm).

Protocol 2: In Vitro DNA Topoisomerase II Inhibition Assay

Objective: Validate the mechanism of action using a supercoiled DNA relaxation readout.

-

Reaction Setup: In a sterile microcentrifuge tube, combine 100 ng of supercoiled pBR322 plasmid DNA, 1X Topoisomerase Reaction Buffer (containing 5 mM MgCl₂, critical for enzyme function and drug binding), and 1 U of purified bacterial DNA Gyrase.

-

Compound Addition: Add the synthesized 4-hydroxyphenoxy pyridinone in a DMSO vehicle (final DMSO concentration <1%).

-

Self-Validation Check: Include a positive control (Ciprofloxacin, 10 μM) and a negative control (DMSO vehicle only).

-

-

Incubation: Incubate at 37 °C for 30 minutes to allow the enzyme to attempt DNA relaxation.

-

Termination & Analysis: Stop the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K (to digest the enzyme and release the DNA). Run the samples on a 1% agarose gel without ethidium bromide, post-stain with SYBR Safe, and visualize.

-

Interpretation: Active inhibitors will trap the enzyme, preventing relaxation. The DNA will migrate rapidly as a supercoiled band, whereas the negative control will show a ladder of slower-migrating relaxed topoisomers.

Fig 2: Mechanism of bacterial DNA topoisomerase inhibition by pyridinones.

Conclusion

The 4-hydroxyphenoxy substituted pyridinone scaffold represents a masterclass in rational drug design. By leveraging tautomeric flexibility, metal chelation, and the conformational freedom of the phenoxy ether linkage, researchers can fine-tune these molecules to target critical enzymes across diverse biological kingdoms. Strict adherence to validated synthetic methodologies and rigorous biochemical assays is paramount for translating these novel chemical entities into viable clinical and agricultural candidates.

References

-

Mensa-Wilmot, K., et al. "Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors Active against Multidrug Resistant Gram-negative Bacteria." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

-

Naesens, L., et al. "Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents." Bioorganic & Medicinal Chemistry, NIH. Available at:[Link]

-

University of Hertfordshire. "Fluazifop-P-butyl (Ref: R154875) - AERU." Agriculture and Environment Research Unit. Available at:[Link]

-

Bradford, P. A., et al. "4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis." Bioorganic & Medicinal Chemistry Letters, PubMed. Available at:[Link]

Initial Toxicity Screening Data for 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

An In-Depth Technical Guide

This guide provides a comprehensive framework for the initial toxicological screening of the novel chemical entity 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one. As specific toxicological data for this compound is not yet in the public domain, this document outlines a tiered, mechanism-driven strategy to efficiently assess its preliminary safety profile.[1] This approach, rooted in established principles of toxicology and regulatory guidance, is designed for researchers, scientists, and drug development professionals to identify potential liabilities early, thereby de-risking the development pipeline. The narrative emphasizes the causal logic behind experimental choices, ensuring each protocol serves as a self-validating system.

Guiding Philosophy: A Tiered Approach to Early Safety Assessment

In modern drug discovery, early and predictive toxicology is paramount. A tiered approach, beginning with computational methods and progressing to targeted in vitro assays, offers a cost-effective and ethically responsible strategy to profile a compound's safety.[2][3] This workflow allows for rapid, data-driven decisions, ensuring that resources are focused on candidates with the highest probability of success. Our assessment for this compound is structured in two main tiers:

-

Tier 1: In Silico Profiling. Computational assessment based on the molecule's structure to predict potential hazards.[4]

-

Tier 2: Focused In Vitro Battery. A series of cell-based assays designed to investigate the most common and critical mechanisms of drug-induced toxicity: cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity.

Tier 1: In Silico Toxicity Prediction

Before committing to laboratory experiments, computational methods can provide a rapid, preliminary risk assessment.[2] These models use the chemical structure of this compound to predict its potential for adverse effects based on data from thousands of previously studied compounds.[2][5]

Core Rationale: The underlying principle of in silico toxicology is the structure-activity relationship, which posits that a chemical's biological activity is related to its molecular structure.[4] By identifying specific structural fragments ("structural alerts") known to be associated with toxicity or by using machine learning models, we can flag potential hazards.[6][7]

Key Endpoints for Prediction:

-

Mutagenicity: Does the structure contain alerts for DNA reactivity?[6]

-

Carcinogenicity: Prediction based on mutagenicity and other structural features.[8]

-

hERG Inhibition: Does the molecule have features common to known blockers of the hERG potassium channel?[3]

-

Hepatotoxicity: Prediction of potential for drug-induced liver injury (DILI).[3]

Execution: The 2D structure of this compound would be submitted to a validated software platform (e.g., DEREK, MCASE, ToxiM, or MolToxPred).[5][6][7] The output provides a list of potential liabilities that guide the design of the subsequent in vitro testing battery.

Tier 2: In Vitro Experimental Battery

The in vitro battery provides the first experimental data on the compound's interaction with biological systems. The selected assays address the most frequent reasons for compound attrition in preclinical and clinical development.[9][10]

General Cytotoxicity Assessment

Causality: A baseline cytotoxicity assessment is fundamental to understanding the concentration at which the compound causes overt cell death.[1] This data is crucial for interpreting results from more specific mechanistic assays and for calculating the therapeutic index. The Sulforhodamine B (SRB) assay is a robust method that measures cell density based on total cellular protein content.[11]

Recommended Cell Lines:

-

HepG2 (Human Hepatocellular Carcinoma): A standard model for liver-related toxicity, as the liver is a primary site of drug metabolism.[12][13]

-

HEK293 (Human Embryonic Kidney): A non-hepatic cell line to assess for general, non-organ-specific cytotoxicity.

Data Presentation:

| Cell Line | Compound Concentration (µM) | Mean % Viability (± SD) | Calculated IC50 (µM) |

| HepG2 | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| HEK293 | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality: Genotoxicity assessment is a critical regulatory requirement for identifying compounds that can cause genetic mutations, a key initiating event in carcinogenesis.[8][14][15] The Ames test is a widely used and validated assay that detects a chemical's ability to induce reverse mutations in histidine-deficient strains of Salmonella typhimurium.[8][16][17]

Experimental Logic: The assay uses bacterial strains with pre-existing mutations that render them unable to synthesize histidine.[17] They are grown on a medium with limited histidine, allowing them to undergo a few cell divisions.[8] If the test compound is a mutagen, it will cause a secondary mutation that reverts the original one, allowing the bacteria to produce histidine and form visible colonies.[18] To mimic mammalian metabolism, where some non-mutagenic compounds can be converted into mutagens, the test is run in both the presence and absence of a rat liver extract known as S9.[8][17][18]

Data Presentation:

| Strain | Metabolic Activation | Compound Conc. (µ g/plate ) | Mean Revertant Colonies (± SD) | Fold Increase over Vehicle | Mutagenic? (Yes/No) |

| TA98 | - S9 | Vehicle | 1.0 | ||

| 1 | |||||

| 10 | |||||

| 100 | |||||

| + S9 | Vehicle | 1.0 | |||

| 1 | |||||

| 10 | |||||

| 100 | |||||

| TA100 | - S9 | Vehicle | 1.0 | ||

| 1 | |||||

| 10 | |||||

| 100 | |||||

| + S9 | Vehicle | 1.0 | |||

| 1 | |||||

| 10 | |||||

| 100 |

Hepatotoxicity: Mitochondrial Membrane Potential (MMP) Assay

Causality: Mitochondrial dysfunction is a key mechanism underlying drug-induced liver injury (DILI).[19][20] Mitochondria are the cell's powerhouses, and disruption of the mitochondrial membrane potential (MMP) is a sensitive, early indicator of mitochondrial toxicity, which can lead to apoptosis.[20][21] This assay provides mechanistic insight beyond simple cytotoxicity.

Experimental Logic: The assay uses metabolically active HepG2 cells and a cationic fluorescent dye (e.g., JC-10, m-MPI) that accumulates in healthy, energized mitochondria.[19][22] In healthy cells with high MMP, the dye forms aggregates that emit red fluorescence.[20][22] If a compound disrupts the MMP, the potential collapses, and the dye remains in the cytoplasm as monomers, emitting green fluorescence.[20][22] The shift from red to green fluorescence provides a quantitative measure of mitochondrial depolarization.[23] FCCP, a known uncoupler of oxidative phosphorylation, is used as a positive control.[19][21]

Data Presentation:

| Compound Concentration (µM) | Red/Green Fluorescence Ratio (Mean ± SD) | % MMP Decrease from Vehicle |

| Vehicle Control | 0% | |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| Positive Control (FCCP) |

Cardiotoxicity: hERG Channel Inhibition Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target effect linked to acquired long QT syndrome, which can lead to a fatal cardiac arrhythmia called Torsade de Pointes.[10][24][25] Due to numerous high-profile drug withdrawals, screening for hERG liability is a mandatory step in drug development.[10]

Experimental Logic: The gold standard for assessing hERG inhibition is automated patch-clamp electrophysiology.[10][25] This technique directly measures the flow of potassium ions through hERG channels expressed in a stable cell line (e.g., HEK293).[10] The compound is applied at various concentrations, and the percentage of channel inhibition is calculated relative to a vehicle control. For higher throughput screening, a biochemical fluorescence polarization binding assay can be used as a reliable surrogate that correlates well with patch-clamp data.[26]

Data Presentation:

| Compound Concentration (µM) | Mean % hERG Current Inhibition (± SD) | Calculated IC50 (µM) |

| 0.01 | ||

| 0.1 | ||

| 1 | ||

| 10 | ||

| 30 |

Data Integration and Risk Assessment

Interpreting the data from this screening battery requires a holistic view. A single data point is rarely sufficient for a " go/no-go " decision.

-

Genotoxicity: A positive Ames test is a significant finding and a major hurdle for further development, often requiring extensive follow-up testing.[14]

-

Therapeutic Index: The ratio between the concentration required for a toxic effect (e.g., cytotoxicity IC50) and the concentration required for the desired therapeutic effect (efficacy EC50) is critical. A narrow therapeutic index suggests a higher risk of adverse effects at therapeutic doses.

-

Mechanism of Toxicity: If cytotoxicity is observed, does the MMP assay suggest mitochondrial liability? This information is crucial for guiding lead optimization to design safer compounds.

-

hERG Liability: An IC50 value below 10 µM is often considered a potential concern. However, this must be contextualized with the expected therapeutic plasma concentration. A large margin between the hERG IC50 and the efficacious concentration may be acceptable.[10]

This initial dataset for this compound will form a foundational package for making informed decisions, guiding subsequent IND-enabling toxicology studies, and ultimately contributing to the development of a safer therapeutic candidate.

Detailed Experimental Protocols

Protocol 1: Bacterial Reverse Mutation (Ames) Test

Adapted from OECD Guideline 471 and related literature.[16][17][18]

-

Strain Preparation: Use S. typhimurium strains TA98 and TA100. Grow overnight cultures in nutrient broth.

-

Metabolic Activation: Prepare the S9 mix from Aroclor-1254 induced rat liver S9 fraction, including a cofactor solution (e.g., NADP and G6P).[18] Keep on ice.

-

Plate Pour Assay: To 2 mL of molten top agar (~45°C), add:

-

0.1 mL of the appropriate bacterial culture.

-

0.1 mL of the test compound solution (or vehicle control).

-

0.5 mL of S9 mix or a sodium phosphate buffer (for -S9 conditions).[16]

-

-

Incubation: Vortex the mixture gently and pour it onto a minimal glucose agar plate.[18] Allow to solidify.

-

Scoring: Incubate the plates for 48-72 hours at 37°C. Count the number of revertant colonies on each plate. A result is considered positive if a dose-dependent increase in revertant colonies is observed, typically at least a two-fold increase over the negative control.

Protocol 2: Mitochondrial Membrane Potential (MMP) Assay

Adapted from established cell-based mitochondrial toxicity protocols.[19][20][22]

-

Cell Plating: Seed HepG2 cells in a 96-well or 384-well black, clear-bottom plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound, a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., 10 µM FCCP). Incubate for a defined period (e.g., 1 to 24 hours).

-

Dye Loading: Remove the compound-containing medium and add a medium containing a mitochondrial membrane potential indicator dye (e.g., JC-10 or m-MPI).[19][22] Incubate as per the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

Fluorescence Reading: Wash the cells with buffer. Read the plate on a fluorescence plate reader at two wavelength pairs:

-

Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization. Express results as a percentage of the vehicle control.

References

-

Mitochondrial Membrane Potential Assay. National Center for Biotechnology Information (PMC, NIH). [Link]

-

Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. ACS Publications. [Link]

-

ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. National Center for Biotechnology Information (PMC, NIH). [Link]

-

CARTOX (hERG Toxicity Assay). Greenstone Biosciences. [Link]

-

In Silico Toxicology in Drug Development. Toxometris.ai. [Link]

-

MolToxPred: small molecule toxicity prediction using machine learning approach. PubMed. [Link]

-

Mitochondrial Membrane Potential Assay. National Center for Biotechnology Information (PMC, NIH). [Link]

-

In Silico Toxicity Prediction. PozeSCAF. [Link]

-

Microbial Mutagenicity Assay: Ames Test. National Center for Biotechnology Information (PMC, NIH). [Link]

-

Mitochondrial Membrane Potential Assay. Sartorius. [Link]

-

A cell-free, high-throughput hERG safety assay. The Rockefeller University. [Link]

-

Updates to OECD in vitro and in chemico test guidelines. ECHA. [Link]

-

Herg Assay Services. Reaction Biology. [Link]

-

Application of a homogenous membrane potential assay to assess mitochondrial function. Physiological Genomics. [Link]

-

High-content screening technology for studying drug-induced hepatotoxicity in cell models. PubMed. [Link]

-

hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]

-

hERG screening using high quality electrophysiology assays. Metrion Biosciences. [Link]

-

Ames test. Wikipedia. [Link]

-

Hepatoprotective screening methods. Slideshare. [Link]

-

Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. National Center for Biotechnology Information (PMC, NIH). [Link]

-

A Standard Battery for Genotoxicity Testing of Pharmaceuticals. European Medicines Agency (EMA). [Link]

-

In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry. [Link]

-

Early Detection of Hepatotoxic Compounds in Drug Development. InSphero. [Link]

-

The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. ScienceDirect. [Link]

-

Ames Test. Cyprotex ADME-Tox Solutions - Evotec. [Link]

-

The Ames Salmonella/microsome mutagenicity assay. RE-Place. [Link]

-

Detecting hepatotoxic drugs with human liver microtissues. News-Medical.net. [Link]

-

Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Semantic Scholar. [Link]

-

OECD Releases 2025 Test Guideline Programme Updates. ICAPO. [Link]

-

NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals (May 2021). YouTube. [Link]

-

OECD Test Guideline 487. RE-Place. [Link]

-

Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development (OECD). [Link]

-

Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones. National Center for Biotechnology Information (PMC, NIH). [Link]

-

OECD GUIDELINE FOR THE TESTING OF CHEMICALS. TSAR. [Link]

-

Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]

-

In Vitro Toxicity Test Services. Creative Biolabs. [Link]

-

High-throughput screening for analysis of in vitro toxicity. ResearchGate. [Link]

-

Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. Unipd. [Link]

-

Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H). ScienceDirect. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pozescaf.com [pozescaf.com]

- 3. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]

- 4. toxometris.ai [toxometris.ai]

- 5. ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 7. MolToxPred: small molecule toxicity prediction using machine learning approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ames test - Wikipedia [en.wikipedia.org]

- 9. High-content screening technology for studying drug-induced hepatotoxicity in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 11. Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

- 13. research.unipd.it [research.unipd.it]

- 14. ema.europa.eu [ema.europa.eu]

- 15. re-place.be [re-place.be]